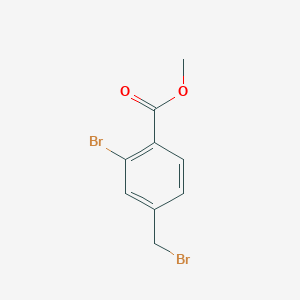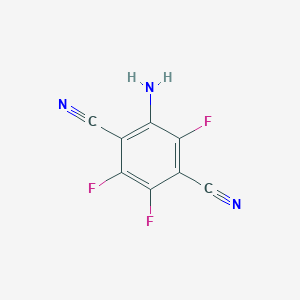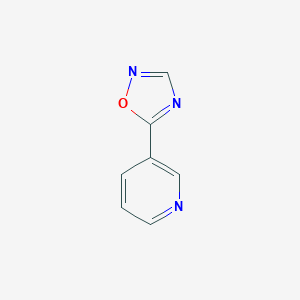![molecular formula C50H64O8 B154022 O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]aren CAS No. 136157-98-7](/img/structure/B154022.png)
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]aren
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix4arene is a synthetic organic compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, material science, and pharmaceuticals. This particular calixarene derivative is characterized by its functionalized carboxymethyl and dimethyl groups, which enhance its solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Host-Guest Chemistry: The compound is used to study host-guest interactions due to its ability to form stable complexes with various guest molecules.
- Catalysis: It serves as a catalyst or catalyst support in organic reactions, enhancing reaction rates and selectivity.
- Drug Delivery: The compound’s ability to encapsulate drugs makes it a potential candidate for drug delivery systems.
- Biosensors: It is used in the development of biosensors for detecting biological molecules.
- Therapeutics: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery.
- Material Science: The compound is used in the fabrication of advanced materials, including polymers and nanomaterials.
- Environmental Applications: It is employed in environmental remediation processes, such as the removal of heavy metals from water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix4arene typically involves the following steps:
- Starting Material: The synthesis begins with p-tert-butylcalix4arene, a commercially available compound.
- Functionalization: The hydroxyl groups on the calixarene are selectively methylated using methyl iodide in the presence of a base such as potassium carbonate.
- Carboxymethylation: The methylated calixarene is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to introduce the carboxymethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk Reactors: Utilizing large-scale reactors to carry out the methylation and carboxymethylation reactions.
- Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroperoxides or alcohols.
- Reduction: Reduction reactions can target the carboxymethyl groups, converting them to alcohols or aldehydes.
- Substitution: The aromatic rings in the calixarene core can participate in electrophilic substitution reactions, allowing for further functionalization.
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
- Oxidation Products: Hydroperoxides, alcohols, or ketones.
- Reduction Products: Alcohols or aldehydes.
- Substitution Products: Halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism by which O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix4arene exerts its effects involves:
- Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.
- Pathways Involved: It can modulate biochemical pathways by forming host-guest complexes, altering the availability or activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- p-tert-Butylcalix4arene: The parent compound without functionalization.
- O(1),O(3)-Bis(carboxymethyl)-p-tert-butylcalix4arene: A similar compound lacking the dimethyl groups.
- O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-diethyl-p-tert-butylcalix4arene: A derivative with ethyl groups instead of methyl groups.
- Functionalization: The presence of both carboxymethyl and dimethyl groups enhances the compound’s solubility and reactivity compared to its analogs.
- Versatility: Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQCGICFHAMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














